rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol
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Overview
Description
rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol: is a chiral compound with a complex bicyclic structure It is a derivative of pyrrolopyridine and contains a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals .
Biology: In biological research, rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol is studied for its potential interactions with biological macromolecules and its role in various biochemical pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes .
Industry: In industrial applications, it is used in the production of fine chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric regulation .
Comparison with Similar Compounds
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one
- rac-(3aR,7aR)-3,3-dimethyl-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one
Comparison:
- Structural Differences: While these compounds share a similar bicyclic core, the presence of different functional groups (e.g., hydroxyl, methyl) distinguishes them.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity .
Biological Activity
rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- CAS Number : 2503155-73-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its activity can be categorized into several areas:
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been shown to influence neurotransmitter systems, potentially modulating serotonin and dopamine pathways. Studies suggest that it could be beneficial in treating neurodegenerative conditions due to its ability to cross the blood-brain barrier.
2. Antimicrobial Activity
Preliminary investigations have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects.
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Study 1: Neuroprotection
A study published in a peer-reviewed journal examined the neuroprotective effects of rac-2-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers.
Parameter | Control Group | Treatment Group (10 µM) |
---|---|---|
Cell Viability (%) | 45 | 80 |
Oxidative Stress Level | High | Low |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, rac-2-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The mechanisms through which rac-2-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system and modulates signaling pathways associated with inflammation and microbial resistance.
Properties
IUPAC Name |
2-[(3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-6-11-5-1-2-8-9(11)3-4-10-8/h8-10,12H,1-7H2/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQIKKOBZQFQS-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)N(C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCN2)N(C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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